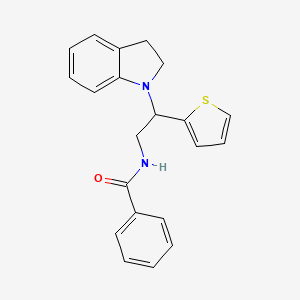

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H20N2OS and its molecular weight is 348.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that indole derivatives can have diverse biological activities . For instance, some indole derivatives have been reported to inhibit the proliferation of certain cells .

Biologische Aktivität

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C21H20N2OS

- Molecular Weight : 348.46 g/mol

- CAS Number : 898459-21-7

The compound features an indoline moiety, a thiophene ring, and a benzamide structure, which contribute to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.34 |

| A375 | 10.56 |

These values suggest that the compound may be more effective than standard chemotherapeutics such as doxorubicin, which has an IC50 of approximately 20 µM against MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting programmed cell death in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses have shown that the compound can induce G0/G1 phase arrest in treated cancer cells, preventing further cell division .

Study 1: Antitumor Activity in Mice

A study conducted on mice bearing xenografted tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of over 60% after four weeks of therapy .

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways affected by this compound revealed that it downregulates the expression of key oncogenes while upregulating tumor suppressor genes. This dual action contributes to its efficacy as an anticancer agent .

Potential Therapeutic Applications

Given its promising biological activity, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Its potent anticancer properties make it a candidate for further development as a chemotherapeutic agent.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens, warranting further investigation in this area.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective properties, particularly in models of neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibit potent anticancer activity. For instance, indoline derivatives have been studied for their ability to inhibit specific protein kinases implicated in cancer progression. A notable study highlighted the effectiveness of these compounds as inhibitors of protein kinases, which are crucial for cell signaling pathways associated with cancer cell proliferation and survival .

1.2 Neuroprotective Effects

Another area of application is in neuroprotection. Indoline derivatives have shown promise in protecting neuronal cells from apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases . The structural features of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's disease.

Organic Synthesis

2.1 Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions or applications. The compound can be utilized in the synthesis of more complex molecules through methods such as Michael addition reactions, where it acts as a nucleophile .

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Anticancer Drug Development | Inhibitor of protein kinases |

| Neuroprotective Agent | Potential treatment for neurodegenerative diseases |

| Organic Synthesis | Building block for complex molecule synthesis |

Material Science

3.1 Photovoltaic Applications

The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic photovoltaics. Research indicates that thiophene-containing compounds can enhance charge transport and light absorption in photovoltaic devices, potentially improving their efficiency .

3.2 Conductive Polymers

Additionally, this compound may be explored for use in conductive polymers due to its favorable electronic characteristics. Such materials are essential in developing flexible electronics and advanced materials with tailored electrical properties.

Case Studies

4.1 Case Study: Protein Kinase Inhibition

A study published on indoline derivatives demonstrated their efficacy as protein kinase inhibitors, showcasing their potential in cancer therapy. The research involved synthesizing various indoline derivatives and evaluating their inhibitory effects on specific kinases involved in tumor growth . Results indicated that certain modifications to the indoline structure enhanced potency and selectivity.

4.2 Case Study: Organic Photovoltaics

In another study focusing on organic photovoltaics, researchers incorporated thiophene-based compounds into device architectures. The results showed improved charge mobility and light absorption characteristics when using derivatives similar to this compound, leading to higher efficiency rates compared to traditional materials .

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOKMONUPUXPIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51085676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.